molecular formula C13H10FNO3 B6368197 MFCD18312379 CAS No. 1262000-42-9

MFCD18312379

Cat. No.: B6368197
CAS No.: 1262000-42-9
M. Wt: 247.22 g/mol
InChI Key: FBZCGRABCFKWLG-UHFFFAOYSA-N
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Description

However, based on the structural and functional similarities of compounds discussed in the evidence (e.g., pyrrolo-triazines, boronic acids, pyrimidines), we can infer that MFCD18312379 likely belongs to a class of heterocyclic or organoboron compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit distinct physicochemical properties, such as high polarity, moderate solubility, and bioactivity, which are critical for their utility in drug discovery or catalysis .

Without specific data on this compound, this analysis will focus on structurally analogous compounds from the evidence to illustrate a framework for comparative evaluation.

Properties

IUPAC Name

methyl 3-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-9(11(14)7-8)10-3-2-6-15-12(10)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZCGRABCFKWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683074
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-42-9
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312379” involves specific chemical reactions and conditions. The preparation methods typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH.

    Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.

    Automation: Implementing automated systems to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312379” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like water, ethanol, or acetone are used depending on the reaction.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

“MFCD18312379” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Employed in biological studies to understand its effects on living organisms.

    Medicine: Investigated for potential therapeutic uses.

    Industry: Utilized in the production of various industrial products.

Mechanism of Action

The mechanism by which “MFCD18312379” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets within cells.

    Pathways: It influences various biochemical pathways, leading to its observed effects.

    Binding: The binding of “this compound” to its targets is crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with structural and functional parallels to hypothetical MFCD18312378. Below is a detailed comparison based on molecular properties, synthetic routes, and bioactivity:

Table 1: Key Molecular Properties of Analogous Compounds

Property CAS 918538-05-3 (Pyrrolo-triazine) CAS 1046861-20-4 (Boronic Acid) CAS 54198-89-9 (Pyrimidine)
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₅H₅ClN₂
Molecular Weight 188.01 g/mol 235.27 g/mol 128.56 g/mol
Log Po/w (XLOGP3) N/A 2.15 N/A
TPSA N/A 40.46 Ų N/A
Bioavailability 0.55 0.55 0.55
Solubility (mg/mL) 0.24 N/A Variable (very soluble to soluble)
Hazard Statements H315, H319, H335 N/A H302, H315, H319, H335

Key Observations:

Structural Diversity :

  • CAS 918538-05-3 (C₆H₃Cl₂N₃) is a chlorinated pyrrolo-triazine with high chlorine content, contributing to its reactivity in substitution reactions .
  • CAS 1046861-20-4 (C₆H₅BBrClO₂) is a boronic acid derivative with bromine and chlorine substituents, likely used in Suzuki-Miyaura cross-coupling reactions .
  • CAS 54198-89-9 (C₅H₅ClN₂) is a chlorinated pyrimidine, a common scaffold in antiviral and anticancer agents .

Synthetic Accessibility :

  • Pyrrolo-triazines (e.g., CAS 918538-05-3) are synthesized via nucleophilic aromatic substitution using reagents like N-ethyl-N,N-diisopropylamine and DMF .
  • Boronic acids (e.g., CAS 1046861-20-4) require palladium-catalyzed cross-coupling under inert conditions .
  • Pyrimidines (e.g., CAS 54198-89-9) are often prepared via nickel-catalyzed reactions followed by column chromatography .

Bioactivity and Safety :

  • Chlorinated compounds (e.g., CAS 918538-05-3 and 54198-89-9) show moderate to high dermal and ocular toxicity (H315, H319) .
  • Boronic acids (e.g., CAS 1046861-20-4) exhibit high GI absorption and BBB permeability, making them promising for CNS-targeted therapies .

Research Findings and Implications

  • Pyrrolo-Triazines : Demonstrated utility in kinase inhibition due to their planar aromatic structure, which facilitates ATP-binding pocket interactions .
  • Boronic Acids : Their electrophilic boron center enables covalent binding to biological targets, enhancing drug stability .
  • Pyrimidines : Structural flexibility allows for tuning of solubility and metabolic stability, critical for oral bioavailability .

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